2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Overview
Description
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable compound in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that similar compounds, such as derivatives of [1,2,4]triazolo[1,5-c]quinazoline, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate .
Mode of Action
It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes .
Biochemical Pathways
It is known that similar compounds, such as [1,2,4]triazolo[1,5-c]quinazoline derivatives, have demonstrated antitumor properties . This suggests that these compounds may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . This suggests that 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one may have a broad range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. It interacts with enzymes such as cyclooxygenase-2 (COX-2) and adenosine receptors, modulating their activity and leading to anti-inflammatory and analgesic effects . Additionally, this compound can bind to DNA, acting as an intercalator and disrupting the replication process in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, inhibiting or activating their functions. For example, the compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can induce changes in gene expression by acting as a DNA intercalator, leading to the disruption of transcription and replication processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The compound also interacts with cofactors such as NADPH, which are essential for its biotransformation . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role as a DNA intercalator and its impact on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of quinazoline derivatives with triazole precursors. One common method involves the reaction of 2-aminobenzonitrile with isopropyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazoloquinazoline core . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like zinc chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or halogenating agents like bromine in acetic acid.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Halogenated triazoloquinazoline derivatives.
Scientific Research Applications
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: Similar structure but with a bromine substituent, showing enhanced antimicrobial activity.
2-(3-chlorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: Chlorine substituent provides different electronic properties, affecting its biological activity.
2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: Methyl group influences the compound’s lipophilicity and bioavailability.
Uniqueness
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is unique due to its isopropyl group, which enhances its interaction with hydrophobic regions of biomolecular targets . This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWWFFZNOCKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177391 | |
Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-29-0 | |
Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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